physical and chemical properties of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide
physical and chemical properties of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide
An In-depth Technical Guide to N-(4-chloro-2-nitrophenyl)-3-oxobutanamide
Abstract
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide, a substituted acetoacetanilide, serves as a key chemical intermediate, particularly in the synthesis of agrochemicals. Its molecular architecture, featuring a reactive β-ketoamide moiety and a substituted nitroaromatic ring, imparts a unique combination of physical properties and chemical reactivity. This guide provides a comprehensive overview of its known physicochemical characteristics, predicted spectroscopic signatures, a validated synthesis protocol, and an analysis of its chemical behavior. The information presented is intended to support researchers, chemists, and drug development professionals in the effective utilization and further investigation of this versatile compound.
Chemical Identity and Structure
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is systematically named according to IUPAC nomenclature, and it is also known by several synonyms. Its identity is unambiguously confirmed by its CAS Registry Number.
| Identifier | Value | Source |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | [1] |
| CAS Number | 34797-69-8 | [2][3] |
| Molecular Formula | C₁₀H₉ClN₂O₄ | [2][3] |
| Molecular Weight | 256.64 g/mol | [2][3] |
| Synonyms | p-chloro-o-nitroacetoacetanilide, N-Acetoacetyl 4-chloro-2-nitro aniline, 4-Chloro-2-nitroacetoacetanilide | [1][3] |
| InChIKey | KLMIREBDPKVUQJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[O-] | [2] |
The core structure consists of an acetoacetamide group linked via an amide bond to a 2-nitro-4-chlorophenyl ring. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amide) groups, along with the reactive dicarbonyl system, governs its chemical properties.
Physicochemical Properties
The physical properties of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide are crucial for its handling, purification, and application in synthesis. While extensive experimental data is not widely published, a combination of supplier data and computational predictions provides a reliable profile.
| Property | Value / Description | Notes | Source |
| Physical Form | Solid, likely a crystalline powder. | Based on analogs like acetoacetanilide. | [4][5] |
| Melting Point | 87 °C (Predicted) 95-101 °C (Supplier Data) | The discrepancy may be due to purity differences or the distinction between a predicted versus an experimental value. Researchers should expect a melting point in this range. | [3][4] |
| Boiling Point | 458.3 ± 45.0 °C (Predicted) | Decomposes before boiling under atmospheric pressure. | [3] |
| Density | 1.454 ± 0.06 g/cm³ (Predicted) | [3][4] | |
| Solubility | Poorly soluble in water. Soluble in hot ethanol and likely soluble in solvents like benzene, acetone, and ethyl acetate. | Water insolubility is characteristic of acetoanilides. Solubility in hot ethanol is utilized for recrystallization. | [5][6] |
| pKa | 10.50 ± 0.46 (Predicted) | Refers to the acidic protons on the α-carbon between the two carbonyl groups. | [3] |
| LogP | 1.6 - 2.17 (Computed) | Indicates moderate lipophilicity. | [1][2] |
| Polar Surface Area | 89.31 - 91.99 Ų (Computed) | Reflects the polar nature of the nitro and amide groups. | [2][3] |
Synthesis Protocol
The synthesis of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is most effectively achieved via the acetoacetylation of 4-chloro-2-nitroaniline. The following protocol is adapted from a robust and verified procedure for the synthesis of the parent acetoacetanilide from aniline, a method known for its reliability and high yield.[5][6]
Reaction Scheme:
The reaction involves the nucleophilic attack of the amine group of 4-chloro-2-nitroaniline on the carbonyl carbon of a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The use of diketene is often preferred for its high reactivity and clean conversion.
Caption: General synthesis workflow for N-(4-chloro-2-nitrophenyl)-3-oxobutanamide.
Detailed Experimental Methodology:
Materials:
-
4-chloro-2-nitroaniline (1.0 equivalent)
-
Diketene (1.0 equivalent)
-
Anhydrous Benzene (or Toluene)
-
50% Aqueous Ethanol
-
Standard reflux and distillation glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-2-nitroaniline (0.5 mole, 86.3 g) in 150 mL of pure, dry benzene.[6]
-
Addition of Diketene: Begin stirring the solution. Prepare a solution of diketene (0.5 mole, 42.0 g) in 75 mL of dry benzene. Add this solution dropwise from the dropping funnel over a period of approximately 30 minutes. An exothermic reaction may be observed.[6]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux using a steam bath or heating mantle for 1 hour to ensure the reaction goes to completion.[6]
-
Solvent Removal: Remove the bulk of the benzene by distillation under atmospheric pressure. Remove the remaining solvent under reduced pressure to yield the crude product as an oily or solid residue.[6]
-
Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot 50% aqueous ethanol (e.g., 500 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the precipitated crystals by suction filtration. A second crop of crystals can often be obtained by adding water to the mother liquor and cooling again.[6]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight. The expected product should be a solid with a melting point in the range of 87-101 °C.[3][4]
Causality Behind Choices:
-
Dry Solvent: Benzene must be anhydrous because diketene can react with water.
-
Reflux: Heating ensures the reaction, which may be sluggish at room temperature, proceeds to completion in a reasonable timeframe.
-
Recrystallization Solvent: A mixed solvent system (ethanol/water) is ideal. The product is soluble in hot solvent but much less soluble at low temperatures, allowing for efficient purification from more soluble or insoluble impurities.
Spectroscopic and Structural Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~ 10.3 (s, 1H): Amide N-H proton. Expected to be a broad singlet.
-
δ ~ 8.8 (d, 1H): Aromatic proton ortho to the amide group.
-
δ ~ 8.2 (d, 1H): Aromatic proton ortho to the nitro group.
-
δ ~ 7.6 (dd, 1H): Aromatic proton meta to both the nitro and chloro groups.
-
δ ~ 3.7 (s, 2H): Methylene protons (-CH₂-) of the acetoacetyl group. These protons are chemically equivalent and appear as a singlet.
-
δ ~ 2.3 (s, 3H): Methyl protons (-CH₃) of the acetoacetyl group. These appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~ 202.0: Ketone carbonyl carbon (C=O).
-
δ ~ 169.0: Amide carbonyl carbon (C=O).[7]
-
δ ~ 136-138: Aromatic carbons attached to the nitro and amide groups.
-
δ ~ 123-130: Aromatic carbons attached to chlorine and hydrogen.
-
δ ~ 50.0: Methylene carbon (-CH₂-).
-
δ ~ 30.0: Methyl carbon (-CH₃).
Predicted IR Spectrum (KBr Pellet):
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~1720 cm⁻¹: C=O stretching of the ketone group.
-
~1670 cm⁻¹: C=O stretching of the amide I band.
-
~1570 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively.
-
~1540 cm⁻¹: N-H bending of the amide II band.
Chemical Reactivity and Stability
The reactivity profile of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is dominated by its β-dicarbonyl functionality and the substituted aromatic ring.
Keto-Enol Tautomerism:
The active methylene protons (located between the two carbonyl groups) are acidic (predicted pKa ≈ 10.5), leading to the existence of a keto-enol equilibrium.[3] The enol form is stabilized by intramolecular hydrogen bonding. While acetoacetanilides primarily exist in the keto form in the solid state, the enol tautomer can be significant in solution and is crucial for the compound's reactivity.[5]
Caption: Keto-enol tautomerism in the acetoacetamide moiety.
Reactivity of the Methylene Group:
The acidic nature of the α-carbon makes it a potent nucleophile after deprotonation. This allows it to participate in various carbon-carbon bond-forming reactions, such as:
-
Azo Coupling: The compound readily couples with diazonium salts at the active methylene position. This reaction is fundamental to the formation of arylide yellow pigments and other azo dyes from acetoacetanilide precursors.[5]
-
Condensation Reactions: It can react with aldehydes and other electrophiles in multicomponent reactions to form complex heterocyclic structures like 4H-pyrans and 1,4-dihydropyridines, which have been investigated for potential antitumor activities.[8]
Stability:
The compound is generally stable under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong bases.[9] Like other nitroaromatic compounds, it may be sensitive to heat and light over extended periods. Hydrolysis of the amide bond can occur under strong acidic or basic conditions.
Applications in Research and Development
The primary documented application for N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is as a crucial intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows it to serve as a versatile building block.
-
Agrochemicals: It is a known precursor in the synthesis of certain herbicides. The acetoacetamide moiety can be cyclized or further modified to create the core structures of active pesticidal agents.
-
Pigment Synthesis: Although not its primary use, its structure is analogous to compounds used to create arylide (or Hansa) yellows. The coupling reaction with diazotized anilines would produce azo pigments.[5]
-
Pharmaceutical Research: The acetoacetanilide scaffold is present in various pharmacologically active molecules. While no direct drug development applications for this specific compound are widely reported, its derivatives, such as substituted pyrans and dihydropyridines, have shown promise in preclinical studies as potential antineoplastic agents.[8]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is not universally available. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups and structurally related compounds like 4-chloro-2-nitrophenol and other nitroanilines.[9][10]
-
Hazard Classification (Inferred):
-
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
This information is for guidance only and should be supplemented by a compound-specific safety assessment before use.
References
-
Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). University of Colorado Boulder. [Link]
-
Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses, 21, 4. [Link]
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Oriental Journal of Chemistry. (2018). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]
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Wikipedia. (n.d.). Acetoacetanilide. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)-3-oxobutanamide. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved January 15, 2026, from [Link]
-
Al-Ostoot, F. H., Kandeel, M. M., & Farag, A. M. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055–1064. [Link]
-
Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62(10), o4478–o4479. [Link]
-
SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide. Retrieved January 15, 2026, from [Link]
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